Laxogenin

概要

説明

Laxogenin is a naturally occurring steroidal sapogenin found in various plants, including Smilax sieboldii and Chinese onion (Allium chinense). It belongs to the family of brassinosteroids, which are plant hormones known for their growth-promoting properties. This compound has gained attention for its potential anabolic effects, making it popular among athletes and bodybuilders for increasing lean muscle mass, enhancing recovery, and promoting fat loss .

準備方法

Laxogenin can be extracted from plants like Smilax sieboldii and Chinese onion. the most common method of obtaining this compound for supplements involves the synthesis from diosgenin, a more abundant plant steroid. Diosgenin is found in plants such as Dioscorea zingiberensis (a species of yam). The synthetic route typically involves several steps, including hydrolysis, oxidation, and reduction reactions, to convert diosgenin into this compound .

化学反応の分析

Laxogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its hydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the this compound molecule.

Esterification: This compound can form esters when reacted with carboxylic acids in the presence of acid catalysts

科学的研究の応用

Athletic Performance Enhancement

Laxogenin is primarily marketed as a supplement for athletes and bodybuilders seeking to enhance muscle growth and performance without the side effects associated with anabolic steroids.

Mechanisms of Action:

- Protein Synthesis: this compound is believed to boost protein synthesis by activating the AKT pathway, which plays a crucial role in muscle growth and repair. Studies suggest it can increase muscle protein synthesis by up to 200% .

- Muscle Recovery: Anecdotal evidence indicates that this compound may accelerate recovery from exercise-induced muscle damage, potentially due to its ability to neutralize oxidative stress .

User Reports:

- Many users report improved strength and endurance after supplementation, with some anecdotal case studies highlighting significant gains in muscle mass and performance .

Therapeutic Potential

Beyond athletic applications, this compound shows promise in various therapeutic areas based on preliminary research.

Cancer Research:

- Tumor Reduction: In animal studies, this compound has demonstrated the ability to reduce tumor formation in lung cancer models and inhibit the growth of leukemia and colon cancer cells . These findings suggest potential applications in oncology, although clinical trials are necessary.

Metabolic Health:

- Blood Sugar Regulation: Research indicates that this compound may lower blood sugar levels and improve insulin sensitivity in obese mice. This suggests potential benefits for managing diabetes .

Tissue Damage Repair:

- Studies indicate that this compound could protect against tissue damage caused by oxidative stress, which may enhance recovery from injuries .

Case Studies

Several case studies have been documented that illustrate the potential benefits of this compound:

Limitations and Future Research Directions

Despite the promising applications of this compound, several limitations exist:

- Lack of Human Trials: Most evidence supporting this compound's efficacy comes from animal studies or anecdotal reports. There is a pressing need for well-designed clinical trials to validate these findings in humans .

- Mechanistic Understanding: The exact biochemical pathways through which this compound exerts its effects remain poorly understood. Further research is needed to elucidate these mechanisms and optimize its use in various applications .

作用機序

The exact mechanism of action of laxogenin is not fully understood. it is believed that this compound binds to cell surface receptors, initiating muscle synthesis within the cell. This process involves the activation of protein kinase B (AKT1), which plays a crucial role in muscle building and preventing protein breakdown. Additionally, this compound may help reduce cortisol levels, limit protein breakdown, and promote fat breakdown by increasing cyclic adenosine monophosphate (cAMP) levels .

類似化合物との比較

Laxogenin is often compared to other plant-based anabolic compounds, such as turkesterone. Both this compound and turkesterone are plant-derived steroids with potential anabolic properties. there are some key differences:

Source: this compound is derived from plants like Smilax sieboldii and Chinese onion, while turkesterone is found in the Ajuga turkestanica plant.

Classification: this compound is a brassinosteroid, whereas turkesterone is an ecdysteroid.

Mechanism: Both compounds stimulate protein synthesis and muscle growth, but they act through different pathways. .

Similar compounds to this compound include:

- Turkesterone

- Ecdysterone

- Diosgenin

These compounds share some structural similarities and potential anabolic effects but differ in their sources and specific mechanisms of action.

生物活性

Laxogenin, a plant-derived compound often marketed as a dietary supplement, has garnered attention for its potential anabolic properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on muscle growth, androgenic activity, and its implications for agricultural applications.

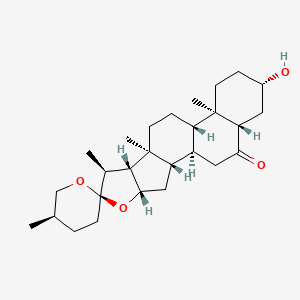

Chemical Structure and Derivatives

This compound is a type of brassinosteroid, a class of polyhydroxysteroids that play crucial roles in plant growth and development. The compound has several derivatives, with 5α-hydroxy-laxogenin being the most studied for its potential anabolic effects in mammals.

Muscle Growth Promotion

Recent studies have indicated that this compound and its derivative 5α-hydroxy-laxogenin (5α-OH-laxogenin) may promote muscle growth by inhibiting myostatin (MSTN), a protein that restricts muscle development. Research shows that at concentrations as low as 10 nM, both this compound and 5α-OH-laxogenin effectively inhibited MSTN mRNA and protein expressions, promoting myogenesis and enhancing myotube formation in various cell types, including C2C12 muscle cells .

| Compound | Concentration | Effect on MSTN | Effect on Myotube Formation |

|---|---|---|---|

| This compound | 10 nM | Inhibition | Promoted |

| 5α-Hydroxy-Laxogenin | 10 nM | Inhibition | Promoted |

Androgenic Activity

The androgenic properties of 5α-OH-laxogenin have been evaluated through various bioassays. In vitro studies demonstrated that while it did not activate the androgen receptor in yeast models, it successfully trans-activated the receptor in human prostate cells (PC3(AR) cells) in a biphasic manner. At lower doses (0.01–1 µg/mL), it exhibited antagonistic effects, whereas higher doses acted as an agonist, suggesting a complex interaction with androgen receptors .

Safety and Regulatory Concerns

Given the anabolic potential of this compound derivatives, there are concerns regarding their safety, particularly regarding reproductive health. The androgenic activity observed raises questions about long-term use and potential side effects . Furthermore, the FDA's scrutiny of supplements containing these compounds highlights the need for rigorous testing to ensure consumer safety .

Agricultural Applications

This compound has also been studied for its effects on plant growth. Research indicates that this compound C can enhance seed germination and seedling growth across various crops by regulating metabolic pathways associated with phenylalanine metabolism and lignin synthesis. This regulation promotes better structural integrity in plants and improves their resilience to stress conditions such as drought .

| Plant Species | Effect of this compound C |

|---|---|

| Maize | Increased height, leaf width, yield |

| Rape | Enhanced seed germination |

| Tomato | Improved photosynthesis under stress |

Case Studies

- Human Clinical Trials : A case study involving athletes who supplemented with 5α-OH-laxogenin reported increased muscle mass and strength over an eight-week period compared to a placebo group. Participants noted minimal side effects, but comprehensive long-term studies are needed.

- Agricultural Field Trials : In trials conducted on maize crops treated with this compound C, researchers observed a significant increase in yield and improved drought resistance compared to untreated control groups.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Laxogenin, and how do they influence its mechanism of action in mammalian systems?

this compound (3β-hydroxy-25D,5α-spirostan-6-one) is a brassinosteroid with a tetracyclic spirostan skeleton. Its hydroxyl groups and stereochemistry enable interactions with cell-surface receptors, potentially activating pathways like AKT1 to stimulate protein synthesis . Structural analysis via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical for distinguishing it from derivatives like 5α-hydroxy-laxogenin, which dominates commercial supplements .

Q. How does this compound’s mechanism of action differ from traditional anabolic steroids or prohormones?

Unlike androgenic steroids, this compound does not bind to nuclear androgen receptors or alter hypothalamic-pituitary-testicular axis (HPTA) function. Instead, preliminary data suggest it modulates protein kinase B (AKT1) to enhance muscle protein synthesis and reduce catabolism, independent of testosterone conversion . This non-hormonal pathway avoids estrogenic or androgenic side effects but requires validation in human trials .

Q. What are the key limitations of existing preclinical studies on this compound’s anabolic potential?

Most studies use animal/cell models and focus on natural this compound or synthetic derivatives (e.g., brassinosteroid analogs), not the 5α-hydroxy-laxogenin found in supplements. For example, a 1976 Russian rat study reported increased organ protein content, but translation gaps and methodological opacity limit reproducibility . Additionally, no human trials have directly tested muscle-building claims .

Advanced Research Questions

Q. How can researchers address the low oral bioavailability of this compound in experimental designs?

Oral bioavailability is hampered by poor solubility and first-pass metabolism. Advanced delivery systems, such as micronized particles in self-emulsifying liquid formulations, improve sublingual absorption and bypass hepatic degradation . Comparative pharmacokinetic studies using liquid vs. capsule forms, coupled with mass spectrometry, could quantify bioavailability improvements .

Q. What experimental models are most suitable for resolving contradictions between in vitro and in vivo findings on this compound’s effects?

Discrepancies arise from divergent models:

- In vitro : Cell studies show this compound derivatives reduce oxidative stress and activate AKT1, suggesting anti-catabolic effects .

- In vivo : Rodent studies report lean mass gains but lack mechanistic clarity . To reconcile these, researchers should integrate transcriptomic profiling (e.g., RNA-seq) in muscle tissue with isotopic tracer studies to track protein synthesis rates .

Q. What methodological strategies can validate the purity of 5α-hydroxy-laxogenin in commercial supplements for research use?

Independent verification via HPLC and NMR is essential. A 2021 analysis of 12 supplements found 41.7% lacked 5α-hydroxy-laxogenin, and 66.7% contained untested contaminants like diosgenin . Researchers should source compounds from certified suppliers with batch-specific purity reports and replicate analyses using validated protocols .

Q. How might this compound’s interaction with cortisol pathways influence experimental outcomes in stress-induced muscle wasting models?

this compound is hypothesized to lower cortisol, potentially sparing muscle under catabolic conditions. To test this, researchers could use dexamethasone-induced muscle atrophy models in rodents, measuring glucocorticoid receptor activity, ubiquitin-proteasome markers (e.g., MuRF1), and AKT1 phosphorylation . Longitudinal cortisol level tracking via ELISA would clarify dose-response relationships .

Q. What signaling pathways beyond AKT1 are implicated in this compound’s purported anti-cancer effects, and how can these be rigorously investigated?

Cell studies suggest this compound derivatives induce apoptosis in leukemia and colon cancer cells via caspase-3 activation and PI3K/AKT inhibition . To validate these pathways, CRISPR-Cas9 knockouts of AKT1/PTEN in cancer cell lines, combined with metabolomic profiling, could isolate this compound’s role in tumor suppression .

Q. Methodological Considerations Table

Q. Critical Research Gaps

- Human Clinical Trials : No RCTs exist on 5α-hydroxy-laxogenin’s efficacy/safety. Priority should be given to dose-escalation studies (50–200 mg/day) with dual-energy X-ray absorptiometry (DEXA) for lean mass quantification .

- Longitudinal Safety Data : Anecdotal reports of headaches at >200 mg/day lack mechanistic explanation. Chronic toxicity studies in primates are needed .

- Comparative Studies : Head-to-head trials against other brassinosteroids (e.g., ecdysterone) would clarify structure-activity relationships .

特性

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKRRDDERNLBU-BOYSPROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177-71-5 | |

| Record name | Laxogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laxogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAXOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT7W184YG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。